molecular formula C17H25N3O3 B2618357 tert-Butyl (1R*,4R*)-4-(picolinamido)cyclohexylcarbamate CAS No. 1286273-93-5

tert-Butyl (1R*,4R*)-4-(picolinamido)cyclohexylcarbamate

Cat. No.: B2618357
CAS No.: 1286273-93-5
M. Wt: 319.405
InChI Key: MJIKRONPCKWSIO-JOCQHMNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1R*,4R*)-4-(picolinamido)cyclohexylcarbamate is a complex organic compound featuring a tert-butyl group, a picolinamido group, and a cyclohexylcarbamate moiety

Preparation Methods

The synthesis of tert-Butyl (1R*,4R*)-4-(picolinamido)cyclohexylcarbamate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the cyclohexylcarbamate core, followed by the introduction of the picolinamido group and the tert-butyl group. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction parameters for large-scale synthesis.

Chemical Reactions Analysis

tert-Butyl (1R*,4R*)-4-(picolinamido)cyclohexylcarbamate can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites within the molecule. Common reagents include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the carbamate group.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl (1R*,4R*)-4-(picolinamido)cyclohexylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies involving enzyme inhibition, protein binding, and cellular uptake mechanisms.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-(picolinamido)cyclohexylcarbamate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to active sites, altering protein conformation, or modulating signaling pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

tert-Butyl (1R*,4R*)-4-(picolinamido)cyclohexylcarbamate can be compared with similar compounds such as:

    tert-Butyl carbamate: A simpler compound with a tert-butyl group and a carbamate moiety, used in organic synthesis and as a protecting group.

    Picolinamide derivatives: Compounds containing the picolinamido group, used in various chemical and biological applications.

    Cyclohexylcarbamate derivatives: Compounds with a cyclohexylcarbamate core, used in drug development and materials science.

Properties

IUPAC Name

tert-butyl N-[4-(pyridine-2-carbonylamino)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)20-13-9-7-12(8-10-13)19-15(21)14-6-4-5-11-18-14/h4-6,11-13H,7-10H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIKRONPCKWSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.